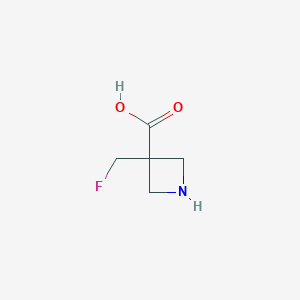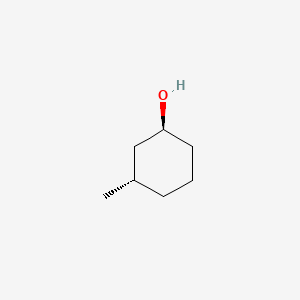
(1S,3S)-3-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-methylcyclohexan-1-ol is a chiral alcohol with the molecular formula C7H14O. This compound is characterized by a cyclohexane ring with a methyl group and a hydroxyl group attached to it. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of (1S,3S)-3-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to (1S,3S)-3-methylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (1S,3S)-3-methylcyclohexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products
Oxidation: (1S,3S)-3-methylcyclohexanone.
Reduction: (1S,3S)-3-methylcyclohexane.
Substitution: (1S,3S)-3-methylcyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.
Wirkmechanismus
The mechanism by which (1S,3S)-3-methylcyclohexan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-methylcyclohexan-1-ol: The enantiomer of (1S,3S)-3-methylcyclohexan-1-ol with similar chemical properties but different biological activity.
Cyclohexanol: A simpler analog without the methyl group, used in various industrial applications.
3-methylcyclohexanol: A structural isomer with the methyl group in a different position, leading to different chemical and physical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its enantiomers and structural isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(1S,3S)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
HTSABYAWKQAHBT-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](C1)O |
Kanonische SMILES |
CC1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
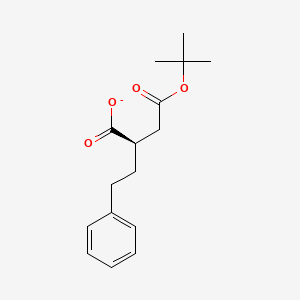
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)

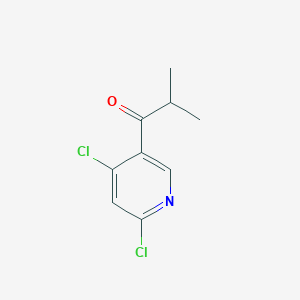
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)
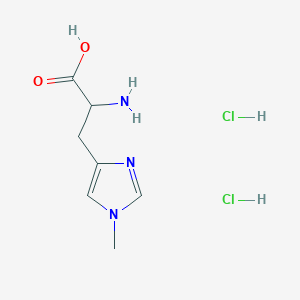

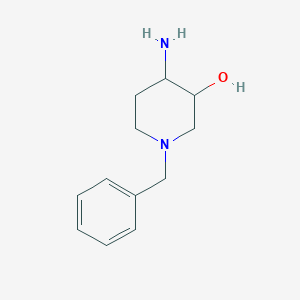
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
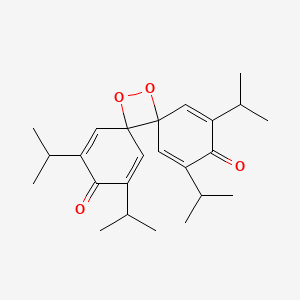

![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
